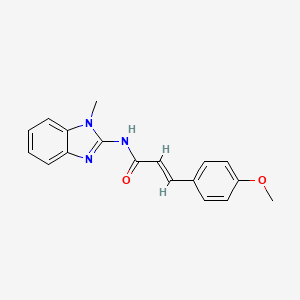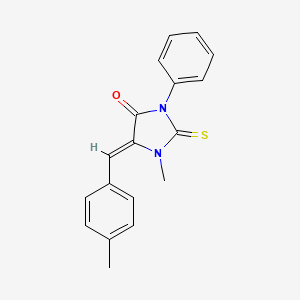
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBIT is a member of the imidazolidinone family, which has been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood; however, several studies have suggested that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to modulate various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Additionally, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its potent biological activity, which makes it an attractive candidate for drug development. Additionally, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. However, the limitations of using 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments include its complex synthesis process, which requires specialized equipment and expertise. Furthermore, the exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including:
1. Investigating the potential therapeutic applications of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying the structure-activity relationship of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone to develop more potent analogs with improved biological activity.
3. Investigating the potential synergistic effects of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone with other chemotherapeutic agents to improve the efficacy of cancer therapy.
4. Exploring the potential applications of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a synthetic compound with significant potential for therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex process that requires specialized equipment and expertise. The exact mechanism of action of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but several studies have suggested that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exerts its biological effects by modulating various signaling pathways. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits low toxicity and high selectivity towards cancer cells, making it a promising agent for cancer therapy. There are several future directions for the research on 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, including investigating its potential applications in neurological disorders and exploring its synergistic effects with other chemotherapeutic agents.
合成方法
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the condensation of 4-methylbenzaldehyde and glycine, followed by cyclization and thionation reactions. The final product is obtained through recrystallization and purification steps. The synthesis of 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex process that requires specialized equipment and expertise.
科学研究应用
1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
属性
IUPAC Name |
(5Z)-1-methyl-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-14(11-9-13)12-16-17(21)20(18(22)19(16)2)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGGMWBDNDIJD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(4-methylbenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
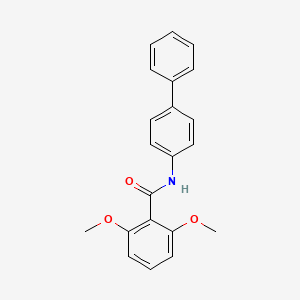
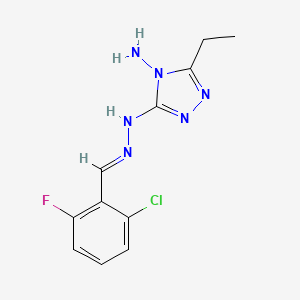
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
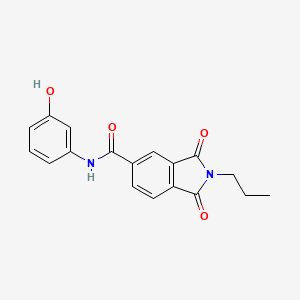
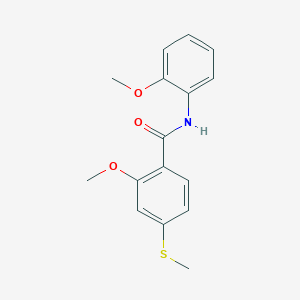
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)
